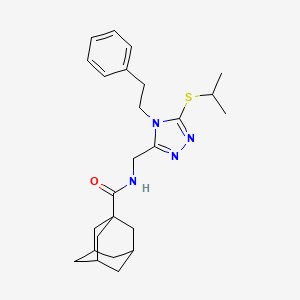

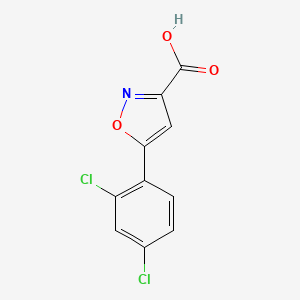

(1S,3s)-N-((5-(异丙硫基)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related adamantane derivatives involves the functionalization of the adamantane core with various substituents to achieve desired properties. For instance, adamantane-tethered triazoles and carboxamides have been synthesized through multi-step processes, including reactions with oxalyl chloride to afford oxazoline and oxazolidine dione derivatives, indicating a complex and meticulous synthetic route that could be analogous to the target compound's synthesis (Sasaki, Eguchi, & Toru, 1969).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their rigid, cage-like framework, which significantly influences their chemical reactivity and interaction with biological systems. For example, the crystal structure analysis of poly[[[μ4-3-(1,2,4-triazol-4-yl)adamantane-1-carboxylato-κ5 N1:N2:O1:O1,O1′]silver(I)] dihydrate] demonstrates the intricate coordination frameworks possible with adamantane-based ligands, suggesting a similarly complex molecular architecture for the target compound (Senchyk, Krautscheid, & Domasevitch, 2019).

Chemical Reactions and Properties

Adamantane derivatives engage in a variety of chemical reactions due to their unique structural features. The reactivity of these compounds is often dictated by the functional groups attached to the adamantane core. For instance, the synthesis of oxazolidine-4,5-dione derivatives from adamantane-1-carboxamides via reactions with oxalyl chloride showcases the chemical versatility and reactivity of adamantane-based compounds, pointing towards the potential reactivity of the target molecule in similar chemical environments (Sasaki, Eguchi, & Toru, 1969).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of bulky substituents like the adamantane ring imparts high thermal stability and unique solubility characteristics to these compounds, as observed in polyamides derived from adamantane, which exhibit high tensile strength, thermal stability, and solubility in organic solvents (Chern, Shiue, & Kao, 1998).

Chemical Properties Analysis

The chemical properties of adamantane derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the adamantane scaffold. For example, the synthesis and analysis of adamantane-carboxylic acids and their reactions with various reagents highlight the acidity and reactivity of the carboxylate group when attached to the adamantane core, providing insights into the chemical behavior of similarly structured compounds (Pavlov, Sukhikh, Filatov, & Potapov, 2019).

科学研究应用

合成N-芳基金刚烷-1-甲酰胺的催化合成

Shishkin等人(2020年)的研究探讨了通过金刚烷-1-甲酸与芳香胺反应合成N-芳基(苄基)金刚烷-1-甲酰胺的过程。该过程采用三氯化磷、4-二甲基氨基吡啶和三乙胺,突出了一种生产金刚烷衍生物的方法,这些衍生物在药物化学和材料科学中具有潜在应用(Shishkin et al., 2020)。

含金刚烷基团的聚酰胺

Chern等人(1998年)通过直接缩聚合成了一系列新的聚酰胺,其中包括1,3-双[4-(4-羧基苯氧基)苯基]金刚烷与各种二胺。这些聚酰胺在常见溶剂中溶解,并表现出显著的热稳定性,表明它们在高性能材料中的潜力(Chern et al., 1998)。

金刚烷骨架的金属有机框架

Senchyk等人(2013年)探索了从金刚烷衍生的双三唑构建含铜(II)金属有机框架(MOFs)的用途。这些MOFs展示了独特的结构特性和潜在的磁性应用,展示了金刚烷衍生物在设计功能材料方面的多样性(Senchyk et al., 2013)。

含金刚烷基团的聚酰胺酰亚胺

Liaw和Liaw(2001年)报道了含有侧链金刚烷基团的新聚酰胺酰亚胺的合成,这些聚合物表现出优异的溶解性、热稳定性和机械性能。这些发现突显了金刚烷衍生物在先进聚合材料开发中的潜力(Liaw & Liaw, 2001)。

属性

IUPAC Name |

N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4OS/c1-17(2)31-24-28-27-22(29(24)9-8-18-6-4-3-5-7-18)16-26-23(30)25-13-19-10-20(14-25)12-21(11-19)15-25/h3-7,17,19-21H,8-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJTFLSBMESRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)